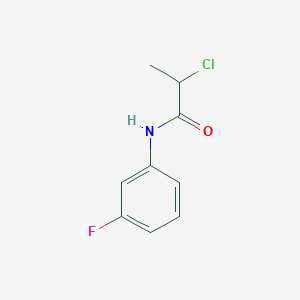

2-chloro-N-(3-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXUKJYCXBVIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SMILES code for 2-chloro-N-(3-fluorophenyl)propanamide

An In-Depth Technical Guide to 2-chloro-N-(3-fluorophenyl)propanamide: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(3-fluorophenyl)propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The core focus of this document is the elucidation of its chemical structure through the Simplified Molecular Input Line Entry System (SMILES), supplemented by detailed protocols for its synthesis and analytical characterization. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Chemical Identity and SMILES Representation

The unambiguous representation of molecular structures is fundamental to cheminformatics, enabling searchable databases and computational analysis. The SMILES notation is a powerful tool for this purpose, encoding the structure of a molecule into a linear string of characters.

Core Chemical Identifiers

A summary of the key identifiers for 2-chloro-N-(3-fluorophenyl)propanamide is presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(3-fluorophenyl)propanamide | - |

| CAS Number | 941400-35-7 | [1] |

| Molecular Formula | C₉H₉ClFNO | Calculated |

| Molecular Weight | 201.63 g/mol | Calculated |

| Canonical SMILES | CC(Cl)C(=O)Nc1cccc(F)c1 | Constructed |

Decoding the SMILES String: CC(Cl)C(=O)Nc1cccc(F)c1

The SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide provides a concise and machine-readable description of its atomic connectivity and bonding. A step-by-step deconstruction of this string reveals the molecule's architecture.

Caption: Logical breakdown of the SMILES string for 2-chloro-N-(3-fluorophenyl)propanamide.

Synthesis and Purification

The most established and logical method for synthesizing N-aryl propanamides is via a nucleophilic acyl substitution reaction. This involves the condensation of an aromatic amine with a suitable acyl chloride.[2]

Synthetic Pathway

The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide proceeds by the acylation of 3-fluoroaniline with 2-chloropropionyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

-

3-Fluoroaniline (1.0 eq)

-

2-Chloropropionyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoroaniline (1.0 eq) and anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 2-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, followed by recrystallization to obtain pure 2-chloro-N-(3-fluorophenyl)propanamide.

Analytical and Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous N-aryl amides.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

Caption: Key expected absorption bands in the infrared spectrum.

The strong absorptions for the Amide I (C=O stretch) and Amide II (N-H bend) bands are highly characteristic and confirm the formation of the amide bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

-

~8.0-9.0 ppm (singlet, 1H): The amide N-H proton.

-

~7.0-7.8 ppm (multiplet, 4H): Protons on the 3-fluorophenyl ring. The signals will exhibit complex splitting due to both H-H and H-F coupling.

-

~4.6 ppm (quartet, 1H): The methine proton (-CH(Cl)-), split by the adjacent methyl protons.

-

~1.7 ppm (doublet, 3H): The methyl group (-CH₃) protons, split by the adjacent methine proton.

¹³C NMR:

-

~168-172 ppm: The carbonyl carbon (C=O).

-

~161-164 ppm (doublet, ¹JCF ≈ 245 Hz): The aromatic carbon directly bonded to fluorine (C-F).

-

~110-140 ppm: The remaining five aromatic carbons. Signals for carbons ortho and para to the fluorine atom will show smaller C-F coupling constants.

-

~55-60 ppm: The methine carbon (-CH(Cl)-).

-

~20-25 ppm: The methyl carbon (-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected [M]⁺: The molecular ion peak would be observed at m/z 201.

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be expected, providing definitive evidence for the incorporation of chlorine.

Applications and Research Context

Halogenated anilides like 2-chloro-N-(3-fluorophenyl)propanamide serve as important building blocks and intermediates in organic synthesis.[2] The presence of chloro, fluoro, and amide functionalities provides multiple reaction sites for further molecular elaboration.

Structurally related compounds have been investigated for a range of biological activities, including:

-

Agrochemicals: Many commercial herbicides and fungicides are based on chloroacetanilide and propanamide scaffolds.

-

Pharmaceuticals: The N-aryl amide motif is a common feature in many drug candidates, and the incorporation of fluorine can enhance metabolic stability and binding affinity.

While direct biological targets for this specific compound are not publicly documented, its structural framework suggests it could be a valuable intermediate for creating libraries of more complex molecules for screening in drug discovery and materials science programs.

Safety and Handling

Hazard Statements: Based on analogous compounds, 2-chloro-N-(3-fluorophenyl)propanamide should be handled with care. It is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Available from: [Link]

Sources

The Pharmacophore of Fluorine: Engineering Bioactivity in Propionamide Scaffolds

Topic: Biological Activity of Fluorinated Propionamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into propionamide scaffolds represents a cornerstone strategy in modern medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal anti-androgens . This guide analyzes the structural causality behind the biological activity of fluorinated propionamides, focusing on the N-aryl-2-hydroxy-2-methylpropionamide core.

By exploiting the unique properties of fluorine—high electronegativity, metabolic orthogonality, and lipophilicity—researchers can modulate the pharmacokinetics and binding affinity of these ligands. This document details the synthesis, mechanism of action, and structure-activity relationships (SAR) that define this chemical class, supported by validated protocols and quantitative data.

Chemical Biology & SAR: The "Fluorine Effect"

The biological potency of fluorinated propionamides, such as Bicalutamide and its SARM analogs (e.g., Andarine/S-4 ), is not accidental. It is the result of precise electronic and steric engineering.

Metabolic Stability via C-F Substitution

The primary driver for fluorination in this scaffold is the retardation of oxidative metabolism.

-

Mechanism: Cytochrome P450 enzymes typically attack electron-rich C-H bonds (e.g., benzylic or para-aromatic positions).

-

The Fluorine Block: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen with fluorine at metabolic "soft spots" (e.g., the para-position of the B-ring aniline) effectively blocks hydroxylation, extending the in vivo half-life (

).

Electronic Tuning of the Amide

The propionamide linker (

-

Acidity Modulation: A trifluoromethyl group (

) on the N-aryl ring (B-ring) acts as a strong electron-withdrawing group (EWG). This decreases the electron density on the amide nitrogen, increasing the acidity of the N-H proton. -

Binding Consequence: This increased acidity strengthens the hydrogen bond donation to the Threonine-877 (or similar residues) within the Androgen Receptor (AR) Ligand Binding Domain (LBD), a critical interaction for high-affinity binding.

Therapeutic Class: Androgen Receptor Modulation[1][2][3]

The most prominent application of fluorinated propionamides is in oncology (Prostate Cancer) and muscle wasting disorders.

Mechanism of Action

These compounds function by competing with dihydrotestosterone (DHT) for the AR LBD.

-

Antagonists (e.g., Bicalutamide): Induce a conformational change that prevents the recruitment of co-activators, blocking gene transcription.

-

SARMs (e.g., S-4): Induce a tissue-selective conformation, acting as agonists in muscle/bone (anabolic) but antagonists or weak partial agonists in the prostate.

Signaling Pathway Visualization

The following diagram illustrates the interruption of AR signaling by fluorinated propionamide ligands.

Caption: Competitive binding of fluorinated propionamides to AR prevents native DHT signaling or modulates it tissue-selectively.

Experimental Protocols

Synthesis of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(aryl)-propionamides

This protocol describes the synthesis of a Bicalutamide analog/SARM precursor. The key step is the epoxide ring-opening which establishes the chiral center and the ether linkage.

Reagents:

-

Methacryloyl chloride[1]

-

m-Chloroperbenzoic acid (m-CPBA)

-

Substituted Phenol (A-ring source)

-

Sodium Hydride (NaH)

Step-by-Step Workflow:

-

Amide Coupling (Formation of the "Warhead"):

-

Dissolve 4-nitro-3-(trifluoromethyl)aniline (10 mmol) in anhydrous DMA (Dimethylacetamide).

-

Add Methacryloyl chloride (12 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol.

-

Product:N-(4-nitro-3-trifluoromethylphenyl)methacrylamide.[2][3]

-

-

Epoxidation:

-

Dissolve the methacrylamide intermediate in Dichloromethane (DCM).

-

Add m-CPBA (1.5 eq) and stir at RT for 24 hours.

-

Purification: Wash with

(to quench peroxide) and -

Product: The epoxide intermediate.[1]

-

-

Ring Opening (Coupling A and B Rings):

-

Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0°C.

-

Add the substituted phenol (e.g., 4-cyanophenol) (1.0 eq) and stir for 30 min to generate the phenoxide.

-

Add the epoxide intermediate (1.0 eq) dissolved in THF.

-

Reflux for 6-12 hours.

-

Workup: Quench with

, extract with EtOAc. Purify via silica gel chromatography.

-

Biological Assay: Competitive Radioligand Binding

To validate the biological activity, the binding affinity (

Protocol:

-

Receptor Source: Cytosol from rat ventral prostate or recombinant human AR expressed in E. coli.

-

Incubation:

-

Mix AR preparation with

-Mibolerone (1 nM). -

Add increasing concentrations (

to -

Incubate at 4°C for 18 hours to reach equilibrium.

-

-

Separation:

-

Add Hydroxyapatite (HAP) slurry to bind the receptor-ligand complex.[4]

-

Centrifuge and wash the pellet 3x with Tris buffer.

-

-

Quantification:

-

Extract radioactivity with ethanol and count via Liquid Scintillation Counter (LSC).

-

Calculate

and convert to

-

Data Analysis & Visualization

Comparative Binding Data (SAR)

The table below illustrates how the positioning of fluorine and electron-withdrawing groups affects binding affinity (

| Compound ID | Structure (B-Ring Substituent) | Structure (A-Ring Substituent) | AR Binding | Relative Potency |

| Testosterone | N/A (Steroid) | N/A | 4.0 | 100 (Ref) |

| Bicalutamide | 4-F, 3-CN | 4-F-phenyl sulfone | 11.3 | Antagonist |

| S-1 | 4-NO2, 3-CF3 | 4-F-phenoxy | 1.5 | High |

| S-4 (Andarine) | 4-NO2, 3-CF3 | 4-acetamido-phenoxy | 4.0 | High |

| Analogue X | 4-H, 3-H (Unsubstituted) | 4-F-phenoxy | >1000 | Inactive |

Data synthesized from comparative SAR studies (e.g., Dalton et al., J. Pharmacol. Exp. Ther.). Lower

SAR Logic Flow

This diagram maps the structural decisions required to optimize the propionamide scaffold.

Caption: Structural modifications on the propionamide core directly influence metabolic stability and receptor binding affinity.

Future Horizons: 18F-PET Imaging

The high affinity of these fluorinated ligands makes them ideal candidates for diagnostic imaging.

-

Concept: Replacing the stable

on the B-ring with the positron-emitting isotope -

Application:

-labeled bicalutamide analogs allow for non-invasive PET imaging of AR-positive prostate tumors and metastases. -

Challenge: The synthesis must be rapid (due to

's 110-minute half-life), often requiring specialized "late-stage fluorination" techniques on precursor molecules.

References

-

Dalton, J. T., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators.[2][5] Journal of Pharmacology and Experimental Therapeutics. Link

-

Marhefka, C. A., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry.[6] Link

-

Tucker, H., et al. (1988). Nonsteroidal antiandrogens.[7][4][8] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry.[6] Link

-

Yin, D., et al. (2003). Pharmacodynamics and pharmacokinetics of a new class of nonsteroidal SARMs. Molecular Pharmacology.[9] Link

-

Gao, W., et al. (2005). Selective Androgen Receptor Modulator (SARM) Treatment Improves Bone Density and Strength in Ovariectomized Rats. Endocrinology.[9] Link

Sources

- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Bioactive Marine Natural Products in Drug Discovery [html.rhhz.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-chloro-N-(3-fluorophenyl)propanamide from 3-fluoroaniline

Application Note: Scalable Synthesis of 2-chloro-N-(3-fluorophenyl)propanamide

Executive Summary

This application note details the optimized protocol for synthesizing 2-chloro-N-(3-fluorophenyl)propanamide (an

The protocol utilizes 3-fluoroaniline and 2-chloropropanoyl chloride under anhydrous conditions. Unlike generic procedures, this guide focuses on controlling the exothermicity to prevent bis-acylation and managing the corrosive nature of the acyl chloride to ensure high purity (>98%) without chromatographic separation.

Reaction Scheme & Retrosynthesis

The synthesis proceeds via a Schotten-Baumann-type amidation in an organic solvent. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl of the acid chloride.[1] A non-nucleophilic base (Triethylamine) is employed to scavenge the generated hydrogen chloride, driving the equilibrium forward and preventing the formation of the unreactive anilinium salt.

Figure 1: Reaction pathway demonstrating the nucleophilic attack and base-mediated elimination of HCl.

Safety & Handling (Critical)

-

3-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It acts as a Methemoglobin forming agent. Engineering Control: Handle strictly in a fume hood. Double-glove (Nitrile) is recommended.

-

2-Chloropropanoyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Store under inert gas.

-

Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.156 | Limiting Reagent |

| 2-Chloropropanoyl chloride | 126.97 | 1.1 | 1.317 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |

Note on Stoichiometry: A slight excess (1.1 equiv) of the acid chloride ensures complete consumption of the expensive aniline. TEA is used at 1.2 equivalents to neutralize the HCl generated from the reaction and any potential hydrolysis of the acid chloride.

Experimental Protocol

Step 1: Setup and Cooling

-

Oven-dry a 250 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Purge the system with nitrogen for 10 minutes.

-

Add 3-Fluoroaniline (5.55 g, 50.0 mmol) and anhydrous DCM (100 mL) to the flask.

-

Add Triethylamine (6.07 g, 8.4 mL, 60.0 mmol) to the solution.

-

Cool the mixture to 0–5 °C using an ice-water bath. Crucial: Keeping the temperature low prevents side reactions and controls the exotherm.

Step 2: Addition of Acyl Chloride

-

Dilute 2-Chloropropanoyl chloride (6.98 g, 5.3 mL, 55.0 mmol) in DCM (20 mL) in the addition funnel.

-

Add the acid chloride solution dropwise over 30 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately. Ensure vigorous stirring.

-

Control: Maintain internal temperature below 10 °C.

-

Step 3: Reaction and Completion

-

Once addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 3–4 hours.

-

Validation: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot (

) should disappear, and a new amide spot (

Step 4: Workup and Purification

The goal is to remove the amine salts and excess acid chloride without hydrolyzing the amide bond.

Figure 2: Purification logic flow ensuring removal of ionic and acidic byproducts.

-

Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Wash with 1M HCl (2 × 50 mL) .

-

Why? This converts unreacted 3-fluoroaniline and excess TEA into water-soluble salts, removing them from the organic layer.

-

-

Base Wash: Wash with Saturated

(2 × 50 mL) .-

Why? This neutralizes any residual acid and hydrolyzes traces of unreacted acid chloride into the aqueous layer.

-

-

Brine Wash: Wash with Saturated NaCl (1 × 50 mL) to dry the organic layer.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield an off-white solid. -

Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate (or Ethanol/Water) to obtain white needles.

Analytical Validation

To confirm the identity of 2-chloro-N-(3-fluorophenyl)propanamide , look for these characteristic signals:

-

NMR (400 MHz,

- 8.40 (br s, 1H, NH ): Broad singlet, exchangeable.

- 7.50–7.45 (dt, 1H, Ar-H ): Ortho to F and NH.

- 7.30–7.20 (m, 2H, Ar-H ): Remaining aromatic protons.

- 6.85 (m, 1H, Ar-H ): Para to NH.

-

4.55 (q,

-

1.80 (d,

-

IR Spectroscopy:

- (N-H stretch).

- (C=O Amide I band).

-

Yield Expectations: 85–92% after workup.

Process Optimization & Troubleshooting

-

Problem: Low Yield.

-

Cause: Hydrolysis of 2-chloropropanoyl chloride due to wet solvent.

-

Solution: Ensure DCM is distilled over

or use molecular sieves.

-

-

Problem: Product Color (Brown/Pink).

-

Cause: Oxidation of residual 3-fluoroaniline.

-

Solution: Ensure the Acid Wash (Step 4.2) is thorough.[4] Recrystallize with a pinch of activated charcoal.

-

-

Problem: Bis-acylation.

-

Cause: Temperature too high during addition.

-

Solution: Strictly maintain

during addition; ensure dropwise rate is slow.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11579565 (2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide - Analogous Chemistry). [Link]

Sources

Application Notes and Protocols: Strategic Preparation of N-Aryl-2-Chloroamides for High-Throughput Screening Libraries

Introduction: The Strategic Value of N-Aryl-2-Chloroamides in Drug Discovery

In the landscape of modern drug discovery, the efficiency of hit identification is paramount. High-throughput screening (HTS) campaigns rely on vast and diverse chemical libraries to identify starting points for novel therapeutics.[1][2] Within this context, N-aryl-2-chloroamides have emerged as a cornerstone scaffold for library synthesis. Their value is twofold: they are not only synthetically accessible via robust and scalable chemistry but also possess a reactive chloromethyl "handle." This feature allows for rapid post-synthesis diversification, enabling the creation of large, related compound sets from a common intermediate—a strategy known as parallel synthesis.[3][4] The amide linkage is a privileged structure in medicinal chemistry, found in approximately 25% of all marketed drugs, imparting favorable metabolic stability and hydrogen bonding capabilities.[5] This guide provides a comprehensive overview, from reaction principles to detailed protocols, for the preparation and formatting of N-aryl-2-chloroamides for successful library screening applications.

Scientific Principles: The N-Acylation Reaction

The synthesis of N-aryl-2-chloroamides is fundamentally an N-acylation reaction. It proceeds via the nucleophilic acyl substitution of an aryl amine (an aniline derivative) with 2-chloroacetyl chloride.[3][6]

Mechanism of Action: The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride.[7] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and a proton. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium towards the product.[8] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Diagram: General Reaction Mechanism

Caption: Mechanism of N-acylation for chloroamide synthesis.

Critical Safety Considerations: Handling 2-Chloroacetyl Chloride

2-Chloroacetyl chloride is a highly hazardous substance that demands strict safety protocols. It is corrosive, a potent lachrymator (tear-inducing agent), and reacts violently with water, releasing toxic HCl gas.[9]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.[10] An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles combined with a full-face shield is mandatory.[10]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

-

Body Protection: Wear a flame-resistant lab coat, ensuring it is fully buttoned.

-

-

Handling and Dispensing:

-

Use syringes or cannulas for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moist air.[11]

-

Reactions should be conducted in oven-dried glassware.

-

Quench any excess reagent slowly and carefully with a suitable alcohol (like isopropanol) in a cooled vessel before aqueous workup.

-

-

First Aid:

-

Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[9][11]

-

Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes.[9][10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.

-

Experimental Protocol: Synthesis of a Representative N-Aryl-2-Chloroamide

This protocol details the synthesis of 2-chloro-N-(4-methylphenyl)acetamide as a representative example.

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) |

| 4-Methylaniline (p-toluidine) | C₇H₉N | 107.15 | Solid | 10.0 |

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 1.42 g/mL | 10.5 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 g/mL | 12.0 |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 1.33 g/mL | ~50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous | ~30 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aqueous | ~30 mL |

| Brine | NaCl | 58.44 | Saturated Aqueous | ~30 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | As needed |

Step-by-Step Synthesis Procedure:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.07 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Acylation: Add 2-chloroacetyl chloride (0.83 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[12]

Workup and Purification:

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Aqueous Washes:

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[13]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step before its inclusion in a screening library.[14]

Table 2: Expected Analytical Data for 2-chloro-N-(4-methylphenyl)acetamide

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (s, 1H, N-H), δ 7.4 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H), δ 4.2 (s, 2H, -CH₂Cl), δ 2.3 (s, 3H, Ar-CH₃).[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~164 (C=O), δ ~135 (Ar-C), δ ~134 (Ar-C), δ ~129 (Ar-CH), δ ~120 (Ar-CH), δ ~43 (-CH₂Cl), δ ~21 (Ar-CH₃). |

| IR Spectroscopy (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1670 cm⁻¹ (C=O, amide I band), ν ~1540 cm⁻¹ (N-H bend, amide II band).[15] |

| Mass Spec. (ESI+) | m/z [M+H]⁺ = 184.05, [M+Na]⁺ = 206.03. The molecular ion will show a characteristic M/M+2 isotopic pattern of ~3:1 due to the presence of the chlorine atom.[15] |

| Purity (LC-MS) | ≥95% purity is the standard requirement for compounds entering a screening library.[14] |

Library Preparation for High-Throughput Screening

The transition from a purified powder to a screening-ready plate is a critical process managed by dedicated compound management teams to ensure data integrity.[16][17] Poor quality control at this stage can invalidate screening results.[18]

Core Workflow:

-

Compound Registration: The purified and characterized compound is registered in a chemical library database, linking its structure to its physical location and analytical data.[19]

-

Stock Solution Preparation: The compound is accurately weighed and dissolved in high-purity dimethyl sulfoxide (DMSO) to a standard high concentration (e.g., 10 or 20 mM).[14]

-

Plating: Using automated acoustic liquid handlers or robotic pipetting systems, the high-concentration stock is dispensed into the wells of microplates (typically 384- or 1536-well formats).[1][20] This process creates master plates.

-

Assay-Ready Plates: Daughter plates are created by diluting from the master plates to the final concentration required for the biological assay.

-

Storage and Integrity: All plates are sealed and stored in automated, environmentally controlled units (low temperature, low humidity) to prevent degradation and solvent evaporation.[18][19] Routine quality control checks are performed on the library to ensure compound integrity over time.[16]

Diagram: Library Preparation Workflow

Caption: From purified compound to HTS-ready plate.

References

-

Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]

- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3490. Retrieved from [Link]

-

Shapiro, A. J., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(1), 123-140. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]

-

Kumar, S., et al. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol, 12(12), e4450. Retrieved from [Link]

-

Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]

-

Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127. Retrieved from [Link]

-

Li, Z., et al. (2020). Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. Green Chemistry, 22(10), 3075-3080. Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

- Ciba-Geigy AG. (1989). Process for the acylation of n,n-diallyl aniline. Google Patents.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

-

Legnani, L., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(6), 1092-1096. Retrieved from [Link]

-

Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(28), 17096-17100. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]

-

Jadhav, S. D., et al. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. SN Applied Sciences, 1(11), 1435. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Infinix Bio. (2026, February 5). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]

-

Mayday, M. Y., et al. (2021). High-Throughput Echo Library Prep Protocol. ResearchGate. Retrieved from [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines. Molecules, 18(7), 8446-8457. Retrieved from [Link]

-

Pathare, R. S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 510-517. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

-

Singh, O. M., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. Retrieved from [Link]

-

Wang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(28), 17096-17100. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Retrieved from [Link]

-

Van Vranken, D. L., & Alexanian, E. J. (2016). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 138(2), 646-649. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

-

Britton, R., et al. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Communications, 60(25), 3365-3368. Retrieved from [Link]

-

University of Minho. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. infinixbio.com [infinixbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. kscl.co.in [kscl.co.in]

- 11. lobachemie.com [lobachemie.com]

- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. criver.com [criver.com]

- 17. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]

- 19. chemical libraries - what is compound libraries for drug discovery [vipergen.com]

- 20. bmglabtech.com [bmglabtech.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-fluorophenyl)-2-chloropropanamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the acylation of 3-fluoroaniline with 2-chloropropionyl chloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of N-(3-fluorophenyl)-2-chloropropanamide, a key intermediate in various synthetic pathways. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to ensure reproducible, high-yield results.

Reaction Fundamentals: The Acylation of 3-Fluoroaniline

The synthesis of N-(3-fluorophenyl)-2-chloropropanamide is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 3-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[2] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond and releasing hydrochloric acid (HCl) as a byproduct.[3]

The presence of a fluorine atom on the aniline ring makes 3-fluoroaniline slightly less nucleophilic than aniline due to fluorine's electron-withdrawing inductive effect.[4][5] This can make the reaction more sluggish compared to the acylation of unsubstituted aniline and requires careful optimization of reaction conditions.

Sources

Technical Support: Purification Protocols for 3-Fluoroaniline Removal

Ticket ID: #FA-372-19-0 Subject: Removal of unreacted 3-fluoroaniline from amide coupling products Status: Open Support Level: Tier 2 (Advanced Chemistry Support)

Executive Summary: The "Weak Base" Problem

Removing 3-fluoroaniline is deceptively difficult compared to standard aniline. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (

-

The Data: The

of the conjugate acid of 3-fluoroaniline is approximately 3.5 [1], compared to 4.6 for unsubstituted aniline. -

The Consequence: It is a much weaker base. Standard "weak acid" washes (like 10% citric acid, pH ~2.2) often fail to fully protonate it, leading to poor partitioning into the aqueous layer.

-

The Solution: You must drive the equilibrium using a stronger acid (pH < 1.5) or highly reactive electrophilic scavengers.

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your amide product to select the correct workflow.[1]

Figure 1: Decision tree for selecting the appropriate purification method based on product stability.

Method A: Liquid-Liquid Extraction (The pH < 1.5 Rule)

Best For: Acid-stable, neutral amides. Mechanism: Protonation of the amine to form a water-soluble anilinium salt.[2]

The Science of Separation

To extract >99% of a base into the aqueous phase, the pH of the aqueous layer must be at least 2 units lower than the

-

Do NOT use: 10% Citric Acid (pH ~2.2) or Saturated

(pH ~4.6). These will result in partial extraction and yield loss. -

USE: 1M HCl (pH ~0) or 1M

.

Step-by-Step Protocol

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes exhibit surprising solubility in wet DCM.

-

The Wash: Wash the organic layer 3 times with 1M HCl (Volumetric ratio 1:1).

-

Troubleshooting: If an emulsion forms, add a small amount of brine to the aqueous layer.

-

-

Verification: Check the pH of the exiting aqueous layer. It must remain < 1. If it has risen (due to excess base from the reaction, like TEA or DIPEA), add more acid.

-

Final Polish: Wash the organic layer once with Brine, dry over

, and concentrate.

Method B: Chemical Scavenging (Resin)

Best For: Acid-sensitive amides (e.g., acetals, tert-butyl esters) or small-scale parallel synthesis. Mechanism: Covalent capture of the amine by a polymer-supported electrophile.

Recommended Resin: PS-Isocyanate

Because 3-fluoroaniline is electron-deficient, it is a weak nucleophile . It reacts slowly with standard scavengers like PS-Benzaldehyde. You need a "hot" electrophile like an isocyanate.

Reaction:

Protocol

-

Stoichiometry: Use 3.0 - 4.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted aniline.

-

Note: Standard protocols call for 2.0 eq, but the reduced nucleophilicity of 3-fluoroaniline requires a larger excess to drive kinetics [2].

-

-

Solvent: Dissolve crude in DCM or THF.

-

Incubation: Add resin and stir gently (orbital shaker preferred) at room temperature for 12–16 hours .

-

Speed Tip: Heating to 40°C can accelerate this, but ensure your product is thermally stable.

-

-

Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin with DCM to recover entrained product.

-

Result: The filtrate contains the pure amide; the aniline is trapped on the beads.

Method C: Chromatography (Tailing Mitigation)

Best For: When Methods A and B fail, or for basic products that co-extract with the aniline.

The Issue: Tailing

Anilines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" that contaminates the amide fractions.

Mobile Phase Modifiers

-

Triethylamine (TEA) Doping:

-

Alternative: If your product is basic, use DCM/MeOH/

(90:10:1) to keep everything deprotonated and moving sharp.

Comparative Data Summary

| Feature | Method A: 1M HCl Wash | Method B: PS-Isocyanate | Method C: Silica Column |

| Principle | Acid-Base Extraction | Covalent Capture | Polarity/Adsorption |

| Effectiveness | High (if pH < 1.5) | High (requires time) | High (labor intensive) |

| Cost | Very Low | High | Medium |

| Throughput | High (Batch) | High (Parallel) | Low (Sequential) |

| Risk | Hydrolysis of sensitive groups | Incomplete scavenging | Yield loss on silica |

Frequently Asked Questions (FAQ)

Q: Can I remove 3-fluoroaniline by evaporation (High Vac)? A: Unlikely. The boiling point of 3-fluoroaniline is 186–188°C [3]. It is not volatile enough to be removed on a standard rotavap or high-vacuum manifold without excessive heating, which risks decomposing your amide.

Q: I used 1M HCl but I still see aniline in the NMR. Why? A: This usually happens if the extraction was not vigorous enough or if the aqueous layer became saturated/neutralized.

-

Fix: Ensure the aqueous layer pH is < 1 after the wash. Increase the volume of the aqueous phase to ensure the anilinium salt stays dissolved (salting out effect can push it back into organics).

Q: My product precipitates when I add 1M HCl. A: Your amide might be insoluble in the organic/aqueous interface.

-

Fix: Add more solvent (EtOAc or THF) to the organic layer. If the precipitate is the product (and not the aniline salt), you can filter it off and wash the solid cake with 1M HCl.

References

-

PubChem.[5][6] (n.d.). 3-Fluoroaniline (Compound).[5][7][8][9][10][11] National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Marsh, A., et al. (2025). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. samyangtrilite.co.kr [samyangtrilite.co.kr]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoroaniline CAS#: 372-19-0 [amp.chemicalbook.com]

- 8. 3-fluoroaniline [stenutz.eu]

- 9. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Fluoroaniline Exporter | 3-Fluoroaniline Exporting Company | 3-Fluoroaniline International Distributor [multichemexports.com]

- 11. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-chloro-N-(3-fluorophenyl)propanamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-fluorophenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthesis, minimize side product formation, and ensure high purity of your target compound.

Introduction to the Synthesis

The synthesis of 2-chloro-N-(3-fluorophenyl)propanamide is a nucleophilic acyl substitution reaction, typically involving the acylation of 3-fluoroaniline with 2-chloropropionyl chloride.[1][2] While straightforward in principle, the reactivity of the starting materials and the product itself can lead to several side reactions, impacting yield and purity. This guide addresses these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction is complete, but the crude NMR shows multiple products. What are the likely side products and how can I identify them?

Answer: The most common impurities in this synthesis arise from the high reactivity of the acyl chloride and the potential for the product to react further.

Common Side Products:

-

Diacylated Product (N,N-diacylation): This is formed when the desired amide product, 2-chloro-N-(3-fluorophenyl)propanamide, acts as a nucleophile and reacts with a second molecule of 2-chloropropionyl chloride. Fatty primary amines, in particular, can be prone to forming N,N-diacylation products.[]

-

2-chloropropionic acid: This results from the hydrolysis of the highly reactive 2-chloropropionyl chloride by trace amounts of water in your reaction setup.

-

Unreacted 3-fluoroaniline: Incomplete reaction, often due to the deactivation of the amine by the HCl byproduct.

-

HCl Salt of 3-fluoroaniline: The amine starting material is basic and will react with the HCl generated during the reaction to form an ammonium salt, which is unreactive as a nucleophile.[4]

Identification Strategy:

A combination of chromatographic and spectroscopic methods is recommended for unambiguous identification.

| Side Product | Identification Method & Key Signature | Mitigation Strategy |

| Diacylated Product | Mass Spec: Shows a molecular ion peak corresponding to the addition of another 2-chloropropionyl group. ¹H NMR: Disappearance of the N-H proton signal. Complex shifts in the aromatic region. | Slow, controlled addition of acyl chloride at low temperature. Use of a 1:1 or slight excess of amine stoichiometry. |

| 2-chloropropionic acid | ¹H NMR: A distinct carboxylic acid proton signal (broad singlet, typically >10 ppm). Work-up: Can be removed by a basic wash (e.g., with aq. NaHCO₃). | Ensure rigorous anhydrous conditions (dry solvents, oven-dried glassware, inert atmosphere). |

| Unreacted 3-fluoroaniline | TLC: A spot corresponding to the 3-fluoroaniline standard. ¹H NMR: Characteristic signals of the starting amine will be present. | Use of a non-nucleophilic base to scavenge HCl. Allow the reaction to proceed to completion (monitor by TLC). |

| Amine-HCl Salt | General: Often precipitates from non-polar organic solvents. Effect: Reduces the concentration of available nucleophilic amine, stalling the reaction. | Add a stoichiometric amount of a base like triethylamine or pyridine to neutralize HCl as it forms.[4][5] |

Question 2: My yield is consistently low, and I observe a significant amount of unreacted amine. What is causing this and how can I drive the reaction to completion?

Answer: This is a classic issue in amide synthesis from acyl chlorides and is almost always caused by the generation of hydrochloric acid (HCl).

The Underlying Chemistry: The reaction between 3-fluoroaniline and 2-chloropropionyl chloride produces one equivalent of HCl for every equivalent of product formed.[6] Amines are basic, and 3-fluoroaniline will readily react with the generated HCl to form 3-fluoroanilinium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.

Workflow: Diagnosing and Solving Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Solutions:

-

Use a Stoichiometric Base: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it is formed.[][4] This is often referred to as the Schotten-Baumann reaction condition.[5]

-

Recommended Bases: Non-nucleophilic tertiary amines such as triethylamine (TEA) or pyridine are ideal. They are basic enough to react with HCl but will not compete with 3-fluoroaniline in reacting with the acyl chloride. Use at least one equivalent, and often a slight excess (e.g., 1.1 equivalents) is beneficial.

-

-

Use Excess Amine: An alternative, though less common, method is to use two equivalents of 3-fluoroaniline. One equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl. This is less atom-economical as it sacrifices a full equivalent of your starting material.

Question 3: I'm trying to avoid diacylation. What are the most critical parameters to control?

Answer: Diacylation occurs when the product amide, which is still weakly nucleophilic, outcompetes the starting amine for the acyl chloride. Minimizing this side product requires careful control of reaction conditions to favor the primary amine's reactivity.

The Underlying Chemistry: While the amide product is significantly less basic and nucleophilic than the starting aniline (due to the electron-withdrawing effect of the carbonyl group), it can still be acylated under forcing conditions or when the concentration of the highly reactive acyl chloride is high.[7]

Key Control Parameters:

-

Temperature: Maintain a low temperature (0 °C to -10 °C) during the addition of the acyl chloride. This reduces the overall reaction rate, giving the more nucleophilic primary amine a greater kinetic advantage.

-

Rate of Addition: Add the 2-chloropropionyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) to the stirred solution of 3-fluoroaniline and base. This keeps the instantaneous concentration of the acyl chloride low, minimizing the chance of it reacting with the less nucleophilic amide product.

-

Stoichiometry: Avoid using an excess of the acyl chloride. A 1:1 ratio of amine to acyl chloride, or even a slight excess of the amine (e.g., 1.05 equivalents), will ensure the acyl chloride is consumed before significant diacylation can occur.

Reaction Scheme: Main Reaction vs. Side Reaction

Caption: Competition between the desired reaction and diacylation.

Frequently Asked Questions (FAQs)

-

Q: What is the best solvent for this reaction?

-

A: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.[5]

-

-

Q: How should I purify the final product?

-

A: A standard purification involves an aqueous work-up followed by either recrystallization or column chromatography.

-

Work-up: After the reaction is complete, quench with water. If a base like triethylamine was used, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water. If it is an oil or recrystallization is ineffective, silica gel column chromatography is the preferred method.

-

-

-

Q: Can I use 2-chloropropionic acid with a coupling agent instead of the acyl chloride?

-

A: Yes, this is an excellent alternative that often leads to cleaner reactions and avoids the handling of corrosive acyl chlorides. This method involves activating the carboxylic acid in situ. A wide variety of peptide coupling reagents can be used, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like HOBt.[5] Boron-based reagents have also been shown to be effective for direct amidation.[8]

-

Recommended Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side product formation.

Materials:

-

3-fluoroaniline

-

2-chloropropionyl chloride

-

Triethylamine (TEA), distilled

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (aq.)

-

Saturated Sodium Bicarbonate (aq.)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-fluoroaniline (1.0 eq.) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acyl Chloride Preparation: In a separate dry flask, prepare a solution of 2-chloropropionyl chloride (1.0 eq.) in a small amount of anhydrous DCM and load it into the dropping funnel.

-

Slow Addition: Add the 2-chloropropionyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude material by recrystallization or silica gel column chromatography as needed.

References

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

-

ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

-

Infinity Learn. (n.d.). Aniline on acetylation gives. Retrieved from [Link]

-

Shi, M., et al. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]

-

Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Sabatini, J. J., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

handling moisture sensitivity in fluorinated amide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorinated amide synthesis. This resource is designed to provide practical, in-depth guidance on navigating the challenges associated with moisture sensitivity in these critical reactions. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the underlying chemistry. This guide is structured to offer both troubleshooting solutions for immediate problems and foundational knowledge to prevent future issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during fluorinated amide synthesis. Each entry details the likely cause, explains the chemical reasoning, and provides a clear, actionable solution.

Issue 1: Low or No Product Yield

-

Question: My reaction is showing very low conversion to the desired fluorinated amide, or I'm isolating only starting materials. What's going wrong?

-

Answer: The most probable culprit is the presence of water in your reaction system. Fluorinated acyl intermediates, such as acyl fluorides, are highly electrophilic and susceptible to hydrolysis.[][2] Water can compete with your amine nucleophile, leading to the formation of the corresponding carboxylic acid instead of the desired amide. This side reaction consumes your activated intermediate and halts the progress of your primary reaction.[3]

-

Causality: The high reactivity of activated carboxylic acid derivatives (e.g., acyl fluorides, intermediates formed by coupling reagents) makes them prime targets for nucleophilic attack by water.[2] This hydrolysis reaction is often kinetically favorable and can outcompete the desired amidation, especially if the amine is sterically hindered or electronically deactivated.[4]

-

Solution:

-

Rigorously Dry Solvents and Reagents: Ensure all solvents are anhydrous. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of moisture for highly sensitive reactions.[5] Consider drying solvents over activated molecular sieves (3Å or 4Å) or distilling from an appropriate drying agent.[6][7] Reagents should be stored in a desiccator over a drying agent.

-

Implement an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[6][8] This prevents atmospheric moisture from entering the reaction vessel.

-

Verify Anhydrous Conditions: Before starting your reaction, you can test your solvent for water content using methods like Karl Fischer titration or ¹⁹F NMR spectroscopy for a more sensitive analysis.[9][10][11]

-

-

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

-

Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant amount of the carboxylic acid corresponding to my activated acyl donor. Why is this happening?

-

Answer: This is a classic sign of hydrolysis of your activated acyl species. This can happen either before or during the reaction with the amine. If you are generating an acyl fluoride in situ, residual water can hydrolyze it back to the carboxylic acid.[][4] Similarly, many common peptide coupling reagents (e.g., HATU, EDC) form highly reactive intermediates that are readily hydrolyzed.[12][13]

-

Causality: The mechanism of many amide bond formations involves the creation of a highly reactive intermediate.[14] For instance, carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly electrophilic and will react with any available nucleophile. If water is present, it will act as a nucleophile, leading to hydrolysis and regeneration of the starting carboxylic acid.[15]

-

Solution:

-

Pre-activation and Staged Addition: In some cases, it can be beneficial to "pre-activate" the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine.[12][16] This allows for the formation of the active intermediate. However, this must be done under strictly anhydrous conditions.

-

Optimize Base Selection: The choice of base can be critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred over nucleophilic bases like pyridine, which can potentially react with the activated intermediate.[12][14] Ensure the base is also anhydrous.

-

Azeotropic Removal of Water: For starting materials that may be hydrated, water can be removed by azeotropic distillation with a solvent like toluene before the reaction.[17] This involves dissolving the starting material in toluene and removing the solvent under reduced pressure; this process is typically repeated three times.[17]

-

-

Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility

-

Question: I'm running the same reaction under what I believe are identical conditions, but my yields are highly variable. What could be causing this lack of reproducibility?

-

Answer: Inconsistent levels of moisture are the most likely cause of poor reproducibility in these sensitive reactions.[18] Small, seemingly insignificant variations in atmospheric humidity, solvent water content, or glassware preparation can have a dramatic impact on the reaction outcome.

-

Causality: The threshold for moisture tolerance in many fluorinated amide syntheses is extremely low. Even ppm-level differences in water content can lead to significant variations in yield by promoting side reactions.[6] The surface of glassware can also adsorb a significant amount of water, which can be released into the reaction mixture.[6]

-

Solution:

-

Standardize Glassware Preparation: All glassware should be rigorously dried before use. Oven-drying at a high temperature (e.g., 150 °C) for several hours or flame-drying under vacuum are effective methods.[19][20] Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator to prevent re-adsorption of moisture.

-

Consistent Inert Gas Technique: Employ a consistent and thorough procedure for establishing an inert atmosphere. This typically involves several cycles of evacuating the reaction flask under vacuum and backfilling with a dry inert gas like nitrogen or argon.[6][21]

-

Use Freshly Dried Solvents: Use solvents that have been recently dried and stored properly over molecular sieves. Avoid using solvents from bottles that have been opened multiple times, as each opening can introduce atmospheric moisture.

-

-

Frequently Asked Questions (FAQs)

-

Q1: Why is moisture a bigger problem in fluorinated amide synthesis compared to non-fluorinated analogs?

-

A1: The presence of fluorine atoms, particularly on the acyl component (e.g., in an acyl fluoride), significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the intermediate more susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[] While all amide syntheses benefit from anhydrous conditions, the margin for error is much smaller with these highly activated fluorinated substrates.

-

-

Q2: What is the best way to dry my solvents for these reactions?

-

A2: The optimal method depends on the solvent and the required level of dryness.

-

For Ethers (THF, Diethyl Ether): Distillation from sodium/benzophenone ketyl is a highly effective method that provides a visual indicator (a deep blue or purple color) of anhydrous conditions.[7]

-

For Halogenated Solvents (DCM) and Hydrocarbons: Distillation from calcium hydride (CaH₂) is a common and effective practice.[7]

-

For Aprotic Polar Solvents (DMF, Acetonitrile): These can be challenging. For DMF, drying over barium oxide or 4Å molecular sieves followed by vacuum distillation is recommended.[7] Acetonitrile can be pre-dried with molecular sieves and then distilled from CaH₂.[7]

-

Solvent Purification Systems: Many modern labs use solvent purification systems that pass solvents through columns of activated alumina or other drying agents, which is a safer alternative to thermal distillation.[6]

-

-

-

Q3: How can I confirm that my inert atmosphere setup is effective?

-

A3: A well-maintained Schlenk line or glove box is the gold standard.[8][22] For a Schlenk line, ensure all joints are well-greased and leak-tight. A simple visual check is to see if a positive pressure of inert gas is maintained, often indicated by a slight bubbling through an oil bubbler. For balloon techniques, which are common in teaching labs, be aware that latex balloons are permeable to atmospheric gases over time.[19][20] Using a freshly filled, high-quality balloon and flushing the reaction flask thoroughly are key.[19]

-

-

Q4: Can I use a drying agent directly in my reaction flask?

-

A4: While adding a drying agent like molecular sieves directly to the reaction can help scavenge trace amounts of water, it is not a substitute for using properly dried solvents and reagents from the start. Ensure the chosen drying agent is compatible with your reactants and reaction conditions. Molecular sieves (typically 3Å or 4Å) are often a good choice as they are relatively inert.[23]

-

Experimental Protocols & Data

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)

This protocol describes the preparation of anhydrous THF suitable for highly moisture-sensitive reactions.

-

Pre-drying: Allow reagent-grade THF to stand over activated 4Å molecular sieves for at least 24 hours.

-

Still Setup: In a fume hood, assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.

-

Drying Agent: To the distillation flask containing pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone to serve as an indicator.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will initially be colorless or yellow.

-

Endpoint: Continue to reflux until a persistent deep blue or purple color develops. This indicates the formation of the sodium benzophenone ketyl radical anion and signifies that the solvent is anhydrous and oxygen-free.

-

Distillation: Distill the required amount of dry THF directly into the reaction flask or a dry, nitrogen-flushed storage flask.

-

Storage: Store the anhydrous THF over activated molecular sieves under a nitrogen atmosphere.

| Drying Method | Typical Water Content (ppm) | Notes |

| Commercial "Anhydrous" THF | < 50 | Can be sufficient for some reactions, but variable. |

| Over Activated Molecular Sieves | 10-30 | Good for pre-drying and storage. |

| Distillation from CaH₂ | < 10 | Effective for many solvents. |

| Distillation from Na/Benzophenone | < 5 | Considered the gold standard for ethers.[7] |

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

-

Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under vacuum.

-

Purge Cycle: Connect the assembled, cooled apparatus to the dual manifold (vacuum and inert gas) of the Schlenk line.

-

Evacuate: Carefully open the stopcock to the vacuum line to evacuate the air from the flask.

-

Backfill: Close the stopcock to the vacuum and carefully open it to the inert gas (nitrogen or argon) line to fill the flask.

-

Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases and moisture.[6]

-

Positive Pressure: After the final backfill, maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the gas line to an oil bubbler.

-

Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[19] Add solid reagents under a positive flow of inert gas.

Visualizations

Workflow for Moisture-Sensitive Amide Synthesis

Caption: Workflow for executing a moisture-sensitive reaction.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low yields.

References

-

Fiveable. (2025, September 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

Sun, H., & DiMagno, S. G. (2008, September 12). A Method for Detecting Water in Organic Solvents. Chemistry. Retrieved from [Link]

-

LCGC International. (n.d.). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. Retrieved from [Link]

-

Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Forsythe, J. G., et al. (2015, July 15). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. PMC. Retrieved from [Link]

-

Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Quora. (2021, July 29). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Retrieved from [Link]

-

Surawud, D., et al. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

-

Nielsen, M. H., et al. (2023, January 26). Optimised Protocol for Drying Aqueous Enzyme Solutions in Organic Solvents. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

-

ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

-

Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

-

Kemtrak. (n.d.). Water detection in solvents. Retrieved from [Link]

-